

function of Growth Factor Receptor-Bound Protein 14 in metabolism

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Compound of Interest

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An In-depth Technical Guide on the Core Metabolic Functions of Growth Factor Receptor-Bound Protein 14 (Grb14)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

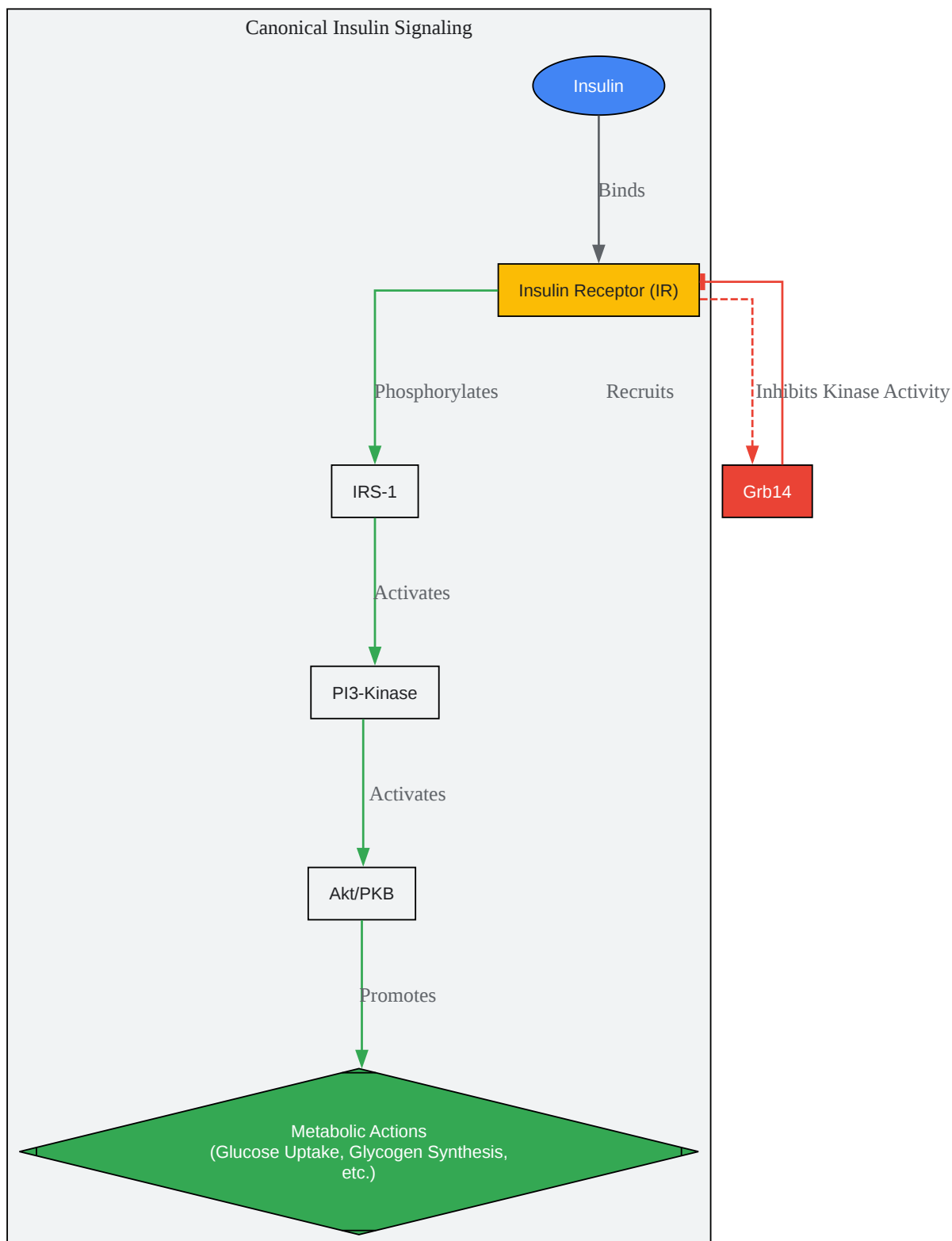
Growth Factor Receptor-Bound Protein 14 (Grb14) is an adapter protein that has emerged as a critical, tissue-specific modulator of metabolic signaling pathways. Primarily recognized as a negative regulator of the insulin receptor (IR), Grb14's function extends beyond simple inhibition, revealing a complex and dual role, particularly in the liver. This document provides a comprehensive overview of the molecular mechanisms through which Grb14 influences glucose and lipid metabolism, summarizes key quantitative findings from preclinical models, details common experimental protocols for its study, and visualizes its complex signaling networks. Understanding the multifaceted functions of Grb14 is paramount for developing novel therapeutic strategies targeting insulin resistance, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).

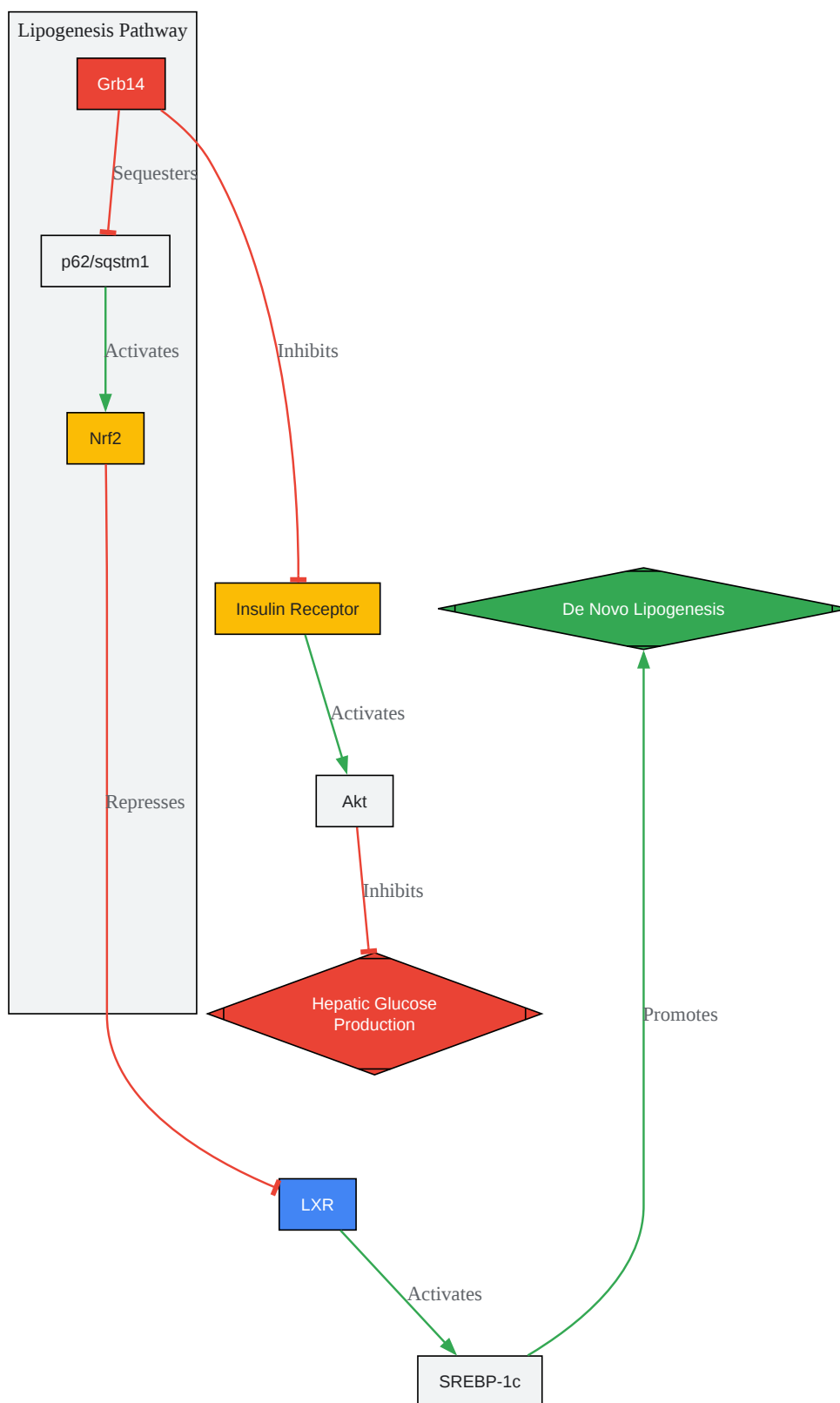
Core Function: Negative Regulation of Insulin Receptor Signaling

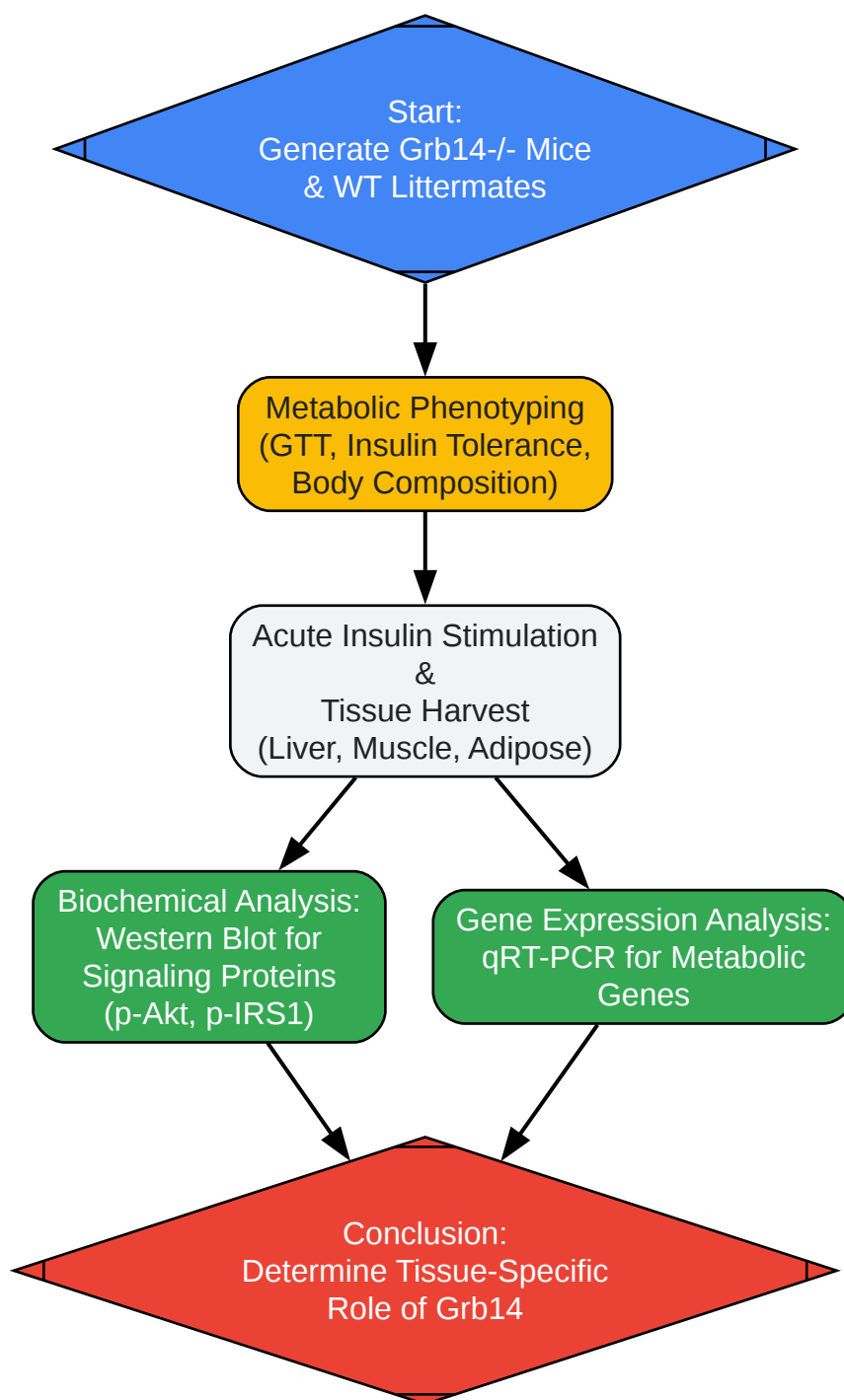
Grb14 is a member of the Grb7/10/14 family of adapter proteins and is highly expressed in insulin-sensitive tissues such as the liver, skeletal muscle, and adipose tissue.^[1] Its primary

role in metabolism is the direct inhibition of the insulin receptor.

Upon insulin binding, the IR undergoes autophosphorylation, creating docking sites for various substrate proteins. Grb14 binds directly to the activated IR through two key domains: a C-terminal Src homology 2 (SH2) domain and a central region located between the Pleckstrin homology (PH) and SH2 domains, known as the BPS (Between PH and SH2) domain.[\[2\]](#)[\[3\]](#) Structural studies have revealed that the N-terminal region of the Grb14 BPS domain functions as a pseudosubstrate inhibitor, physically occupying the kinase's catalytic site and preventing the phosphorylation of other key downstream targets like Insulin Receptor Substrate 1 (IRS-1).[\[2\]](#)[\[4\]](#) By limiting IRS-1 phosphorylation, Grb14 effectively dampens the entire downstream signaling cascade, including the PI3K-Akt/PKB pathway, which is crucial for most of insulin's metabolic actions.[\[3\]](#)[\[5\]](#)







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